3-Iodoazepan-2-one
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Overview
Description
3-Iodoazepan-2-one is a compound that belongs to the class of azepines, which are seven-membered heterocyclic compounds containing a nitrogen atom. Although the provided papers do not directly discuss 3-Iodoazepan-2-one, they do provide insights into the synthesis and properties of related azepine compounds, which can be extrapolated to understand the characteristics of 3-Iodoazepan-2-one.
Synthesis Analysis
The synthesis of azepine derivatives, including those with iodine substituents, can be achieved through various methods. For instance, a one-pot synthesis approach for iodine-substituted 1,4-oxazepines is reported, which involves the reaction of N-propargylic β-enaminones with ZnCl2 and I2, leading to cyclization and iodination to afford the desired products . This method demonstrates the potential for synthesizing 3-Iodoazepan-2-one through similar cyclization and halogenation reactions.
Molecular Structure Analysis
The molecular structure of azepine derivatives is characterized by a seven-membered ring that can influence the chemical reactivity and physical properties of the compound. The presence of an iodine substituent, as in the case of 3-Iodoazepan-2-one, would likely affect the electron density and steric hindrance within the molecule, potentially altering its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Iodine-substituted azepines, such as 3-Iodoazepan-2-one, can undergo various chemical reactions, particularly those that involve the iodine atom. For example, the iodine moiety can participate in cross-coupling reactions to generate more complex structures, which can be useful for biological studies . The reactivity of the azepine ring itself can also be exploited in different synthetic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of azepine derivatives are influenced by their molecular structure. The presence of an iodine atom in 3-Iodoazepan-2-one would contribute to its polarity, boiling point, and solubility. The papers provided do not directly discuss the physical properties of 3-Iodoazepan-2-one, but the synthesis and reactivity of similar compounds suggest that it would have distinct properties that could be fine-tuned through chemical modifications .
Scientific Research Applications
Antitussive Activity
3-Iodoazepan-2-one derivatives, such as iodo-resiniferatoxin (I-RTX), have been explored for their antitussive (cough suppressing) properties. I-RTX, an ultra-potent antagonist of the transient receptor potential vanilloid-1 (TRPV1), has been found to significantly reduce the number of coughs induced by inhalation of TRPV1 stimulants like capsaicin and citric acid in guinea pigs. This suggests the potential of 3-Iodoazepan-2-one derivatives in developing new and potent antitussive drugs (Trevisani et al., 2004).
Synthetic Chemistry Applications
3-Iodoazepan-2-one serves as a building block in the synthesis of complex organic molecules. Research demonstrates its utility in constructing dibenzo[d,f][1,3]oxazepine skeletons from 2′-amino-2-hydroxybiphenyl and isothiocyanates via iodine-mediated cyclodesulfurization, highlighting its versatility in synthesizing biologically active substances (Murata et al., 2021). Additionally, its involvement in regioselective cyclization reactions for creating potential drugs emphasizes the chemical utility and importance of 3-Iodoazepan-2-one derivatives in medicinal chemistry research (Perekhoda et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-iodoazepan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10INO/c7-5-3-1-2-4-8-6(5)9/h5H,1-4H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEMFOYMSQZJGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodoazepan-2-one |
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